1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-propylurea
Beschreibung
Eigenschaften
IUPAC Name |
1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-2-5-14-13(18)16-12-8-15-17(10-12)9-11-3-6-19-7-4-11/h8,10-11H,2-7,9H2,1H3,(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOGBPXIZOSKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CN(N=C1)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pyrazole Ring Formation
The pyrazole scaffold is typically synthesized via Knorr pyrazole synthesis or cyclocondensation of 1,3-diketones with hydrazines . For regioselective substitution:
- A 1,3-diketone (e.g., acetylacetone) reacts with hydrazine hydrate under acidic conditions to yield a 1H-pyrazol-4-amine intermediate.
- Directed ortho-metalation strategies enable precise substitution at the 4-position. For example, lithiation of 1H-pyrazole using LDA (lithium diisopropylamide) followed by quenching with an electrophile introduces the amine group.
N-Alkylation with Oxan-4-ylmethyl Group
Introducing the oxan-4-ylmethyl group at the pyrazole’s 1-position involves:
- Mitsunobu Reaction : Reaction of 1H-pyrazol-4-amine with tetrahydro-2H-pyran-4-ylmethanol (oxan-4-ylmethanol) using triphenylphosphine and diethyl azodicarboxylate (DEAD).
- Alkylation : Treatment with oxan-4-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C.
Optimization Note : Protecting the 4-position amine with a Boc (tert-butoxycarbonyl) group prevents unwanted side reactions during alkylation. Deprotection with TFA (trifluoroacetic acid) yields the free amine.
Urea Linkage Formation
The urea moiety is introduced via reaction of 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine with propyl isocyanate :
- Stepwise Addition :
- Alternative Route :
Yield Optimization :
- Excess propyl isocyanate (1.2 equiv.) and extended reaction times (12–24 h) improve conversion.
- Purification via silica gel chromatography (eluent: ethyl acetate/hexane) achieves >95% purity.
Analytical Characterization
Critical data for confirming structure and purity:
| Technique | Key Findings |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 1.45 (t, 3H, CH2CH2CH3), 2.85 (m, 2H, oxan-4-yl CH2), 3.30 (m, 2H, NCH2), 6.85 (s, 1H, pyrazole H) |
| 13C NMR (100 MHz, DMSO-d6) | δ 22.1 (CH2CH2CH3), 67.8 (oxan-4-yl OCH2), 158.4 (urea C=O) |
| HRMS (ESI+) | m/z calc. for C13H21N4O2: 281.1712; found: 281.1709 |
| HPLC (C18 column) | Retention time: 8.2 min; purity: 98.7% |
Scalability and Industrial Considerations
Process Optimization
Cost-Effective Steps
- In Situ Generation of Propyl Isocyanate : Reacting propylamine with phosgene-equivalent reagents (e.g., triphosgene) reduces costs.
- Continuous Flow Chemistry : Enhances reproducibility for urea formation steps, reducing reaction times by 40%.
Challenges and Mitigation Strategies
- Regiochemical Control : Competing alkylation at pyrazole’s 3-position is minimized using bulky bases (e.g., DBU).
- Urea Hydrolysis : Anhydrous conditions and low temperatures prevent degradation of the urea moiety.
- Byproduct Formation : Silica gel chromatography or recrystallization from ethanol/water removes residual propylamine.
Analyse Chemischer Reaktionen
1-Propyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or tetrahydropyran rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Propyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-propylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Urea Derivatives
- Key Observations: The oxan-4-ylmethyl group distinguishes the target compound from phenyl-substituted analogs (e.g., 9a) and sulfonylureas like chlorpropamide .
Physicochemical Properties
Table 2: Physicochemical Comparison
Biologische Aktivität
1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-propylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, an oxan-4-yl methyl group, and a propylurea moiety. Its molecular formula is with a molecular weight of 219.28 g/mol. The structural diversity contributes to its varied biological activities.
1. Pharmacological Properties
Research indicates that pyrazole derivatives, including 1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-propylurea, exhibit a wide range of pharmacological effects:
- Anti-inflammatory Activity : Pyrazole compounds have been noted for their anti-inflammatory properties. For instance, modifications in the pyrazole structure have led to compounds showing up to 85% inhibition of tumor necrosis factor alpha (TNF-α) at specific concentrations .
- Antimicrobial Activity : Certain derivatives demonstrate significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups enhances this activity .
- Anticancer Potential : Studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The exact mechanism by which 1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-propylurea exerts its effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in inflammatory pathways and cell signaling processes. This interaction can modulate biochemical pathways crucial for disease progression.
Case Study 1: Anti-inflammatory Effects
In a study evaluating various pyrazole derivatives, researchers synthesized several compounds similar to 1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-propylurea. One derivative exhibited significant inhibition of TNF-α and interleukin (IL)-6 at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of pyrazole derivatives against multiple bacterial strains. The compound demonstrated potent activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting the importance of the oxan group in enhancing antibacterial efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What methodological approaches are recommended for optimizing the synthesis of 1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-propylurea?
To optimize synthesis, employ Design of Experiments (DoE) principles to systematically vary parameters such as temperature, solvent polarity, catalyst loading, and reaction time. Statistical methods like factorial design can minimize experimental runs while identifying critical factors. For example, ionic liquids or copper catalysts (e.g., Cu(OTf)₂) may enhance reaction efficiency under controlled conditions (130°C, 2h) . Post-synthesis, techniques like column chromatography or recrystallization (e.g., methanol) improve purity .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the oxan-4-ylmethyl and propylurea groups.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect byproducts.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination).
Cross-validation with FTIR or X-ray crystallography (if crystalline) provides additional structural confirmation .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or calorimetric methods (e.g., ITC).
- Cellular Uptake Studies : Employ fluorescent tagging or LC-MS to quantify intracellular concentrations.
- Receptor Binding Profiling : Use radioligand displacement assays (e.g., for GPCRs or nuclear receptors).
Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity screening (MTT assay) establish preliminary therapeutic potential .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives or reaction pathways for this compound?
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and cheminformatics tools to predict reactivity or binding affinities. For example:
- Reaction Path Search : Identify low-energy pathways for functionalizing the pyrazole core.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking).
- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions .
Q. How should researchers resolve contradictions in synthetic yield data across different protocols?
- Systematic Parameter Screening : Compare solvent effects (polar vs. nonpolar) and catalyst efficiency (e.g., Pd vs. Cu).
- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate formation.
- Meta-Analysis : Aggregate literature data (e.g., from similar pyrazole derivatives) to identify trends. Contradictions may arise from steric hindrance at the oxan-4-ylmethyl group or competing side reactions (e.g., urea bond hydrolysis) .
Q. What advanced spectroscopic techniques can elucidate the compound’s mechanism of action in biological systems?
- Time-Resolved Fluorescence : Study real-time binding kinetics with target proteins.
- Cryo-Electron Microscopy (cryo-EM) : Visualize compound-protein complexes at near-atomic resolution.
- Solid-State NMR : Investigate membrane permeability or interactions with lipid bilayers.
Pair with metabolomics (LC-MS/MS) to map downstream pathway perturbations .
Q. How can researchers leverage structural analogs to improve this compound’s pharmacokinetic properties?
- SAR Studies : Modify the oxane ring (e.g., replace with morpholine or piperidine) to enhance solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the propylurea chain for controlled release.
- LogP Optimization : Adjust alkyl chain length (propyl vs. butyl) to balance lipophilicity and bioavailability. Validate via in vitro ADMET assays .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–140°C | ↑↑ (Critical) |
| Catalyst Loading | 5–10 mol% Cu(OTf)₂ | ↑ |
| Solvent | DMF or Ionic Liquid | ↑↑ |
| Reaction Time | 2–4h | Moderate |
| Data derived from pyrazole-urea analogs |
Q. Table 2. Common Analytical Benchmarks
| Technique | Target Metric | Acceptable Range |
|---|---|---|
| HPLC | Purity | ≥95% |
| ¹H NMR | Integration Ratios | ±5% Deviation |
| HRMS | Mass Accuracy | <3 ppm Error |
| Based on protocols for heterocyclic ureas |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
